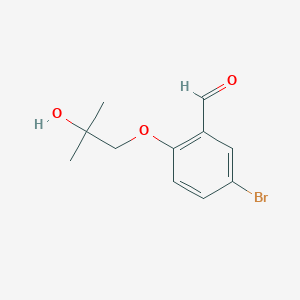![molecular formula C8H7BrN2 B1524584 3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1190314-41-0](/img/structure/B1524584.png)
3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine
概要
説明
“3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the CAS Number: 1111637-94-5. It has a molecular weight of 211.06 and its linear formula is C8H7BrN2 .
Molecular Structure Analysis
The molecular structure of “3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine” consists of a pyrrolopyridine core with a bromine atom at the 3-position and a methyl group at the 5-position .Physical And Chemical Properties Analysis
“3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine” is a solid at room temperature. It should be stored in a dry place .科学的研究の応用
Cancer Therapeutics: FGFR Inhibitors
3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR), which is essential in cancer treatment . Abnormal activation of FGFR signaling pathways is associated with the progression of several cancers, including breast, lung, prostate, bladder, and liver cancer. By inhibiting FGFR, these derivatives can prevent cancer cell proliferation, migration, and invasion, and induce apoptosis in cancer cells .
Kinase Inhibition
The compound serves as a hinge binder in the design of kinase inhibitors. Kinases are enzymes that play a crucial role in signal transduction and are targets for treating various diseases, including cancer. The structure of 3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine allows for the development of novel kinase inhibitors with potential therapeutic applications .
Drug Discovery: Pyrrolopyrazine Derivatives
Pyrrolopyrazine derivatives, which include the 3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine scaffold, exhibit a wide range of biological activities. These activities include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties. The compound’s structure is an attractive scaffold for drug discovery research, providing a basis for the synthesis of new leads to treat various diseases .
Synthetic Intermediate for Azaindole-Based Inhibitors
This compound is used as a synthetic intermediate in the creation of azaindole-based protein kinase inhibitors. Protein kinases are another group of enzymes that regulate many cellular processes. Inhibitors based on azaindole structures are significant in the development of new drugs for diseases where protein kinases are known to be dysfunctional .
Biological Evaluation of Novel Compounds
The compound is integral in the biological evaluation of new chemical entities. By incorporating 3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine into novel compounds, researchers can assess their biological activities and therapeutic potential, particularly in the context of cancer treatment and kinase inhibition .
作用機序
Pyrrolopyridine derivatives have been reported to have potent activities against FGFR1, 2, and 3, which play an essential role in various types of tumors . Therefore, “3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine” might also exhibit similar activities, but specific studies would be needed to confirm this.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
将来の方向性
The future directions for “3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine” and similar compounds could involve further exploration of their potential as FGFR inhibitors, given the crucial role of FGFR in various types of tumors . This could include more detailed studies on their synthesis, mechanism of action, and biological activity.
特性
IUPAC Name |
3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-6-7(9)4-11-8(6)10-3-5/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDMFWNWKLYMHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NC=C2Br)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001265968 | |
| Record name | 3-Bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001265968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1190314-41-0 | |
| Record name | 3-Bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190314-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001265968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-{2-[2-(Dimethylamino)ethoxy]-6-fluorophenyl}ethan-1-ol](/img/structure/B1524502.png)


![2-[(Cyclopropylmethyl)(methyl)amino]-5-(trifluoromethyl)benzoic acid](/img/structure/B1524507.png)



![Tert-butyl 1-(hydrazinecarbonyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1524511.png)

![decahydro-1H-pyrrolo[3,4-a]indolizine](/img/structure/B1524514.png)


![1-[3-(dimethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride](/img/structure/B1524524.png)